Lipophilicity (XLogP3) Comparison: Ortho vs. Meta vs. Para Methoxy Isomers
The ortho-methoxy isomer (target compound) exhibits a computed XLogP3 of 3.1, compared to 3.5 for the meta-methoxy isomer and 3.2625 for the para-methoxy isomer [1][2]. The 0.4 logP unit difference between ortho and meta isomers indicates that the meta isomer is approximately 2.5-fold more lipophilic, which has direct implications for reversed-phase HPLC retention time prediction and for in silico ADME modeling where lipophilicity influences membrane permeability and metabolic stability predictions [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (ortho-OCH₃) |
| Comparator Or Baseline | XLogP3 = 3.5 (meta-OCH₃, CID 11019361); XLogP3 = 3.2625 (para-OCH₃, CAS 534619-05-1) |
| Quantified Difference | Δ = 0.4 (ortho vs. meta); Δ = 0.1625 (ortho vs. para) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release; computed by ChemSrc database |
Why This Matters
The statistically significant lipophilicity gap between positional isomers means these compounds are not interchangeable in assay panels or chromatography workflows; procurement of the incorrect isomer would invalidate SAR datasets.
- [1] PubChem Compound Summary CID 71426260: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene. XLogP3-AA: 3.1. View Source
- [2] PubChem Compound Summary CID 11019361: 1-(1-Cyclopropylideneethyl)-3-methoxybenzene. XLogP3: 3.5. View Source
